I(2)-Panasinsene

Description

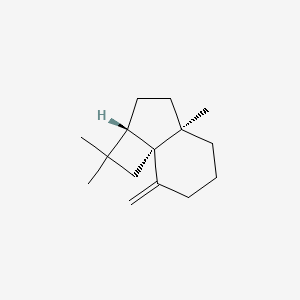

Structure

2D Structure

3D Structure

Properties

CAS No. |

56684-97-0 |

|---|---|

Molecular Formula |

C15H24 |

Molecular Weight |

204.35 g/mol |

IUPAC Name |

(2aS,4aR,8aR)-2,2,4a-trimethyl-8-methylidene-2a,3,4,5,6,7-hexahydro-1H-cyclobuta[i]indene |

InChI |

InChI=1S/C15H24/c1-11-6-5-8-14(4)9-7-12-13(2,3)10-15(11,12)14/h12H,1,5-10H2,2-4H3/t12-,14+,15-/m0/s1 |

InChI Key |

LTMKWDWWHXRNMO-CFVMTHIKSA-N |

Isomeric SMILES |

C[C@]12CCCC(=C)[C@]13CC([C@@H]3CC2)(C)C |

Canonical SMILES |

CC1(CC23C1CCC2(CCCC3=C)C)C |

Origin of Product |

United States |

Panasinsene Isolation and Purification Methodologies

Preparative High-Performance Liquid Chromatography (HPLC), including Reversed-Phase (ODS-HPLC)

Preparative High-Performance Liquid Chromatography (HPLC) is a powerful and widely utilized technique for the isolation and purification of specific compounds from complex mixtures, such as those derived from natural product extracts or recombinant synthesis systems. tandfonline.comresearchgate.net This method is particularly valuable for separating structurally similar compounds, like sesquiterpene isomers, which often co-occur in source materials. tandfonline.commdpi.com The principle of preparative HPLC is similar to analytical HPLC but is scaled up to handle larger sample loads, with the goal of isolating quantities of a pure substance for further analysis or use. thermofisher.comgilson.com

Reversed-phase HPLC (RP-HPLC) is the most common mode used for the purification of moderately polar to non-polar compounds like sesquiterpenes. mdpi.comfarmaciajournal.com In this technique, a non-polar stationary phase, frequently an octadecyl-silylated silica (B1680970) (ODS or C18), is used in conjunction with a polar mobile phase, typically a mixture of water and a miscible organic solvent such as acetonitrile (B52724) or methanol. farmaciajournal.comsigmaaldrich.com The separation is based on the hydrophobic interactions between the analytes and the stationary phase; more hydrophobic compounds are retained longer on the column. farmaciajournal.com

In the context of panasinsene and related sesquiterpenes, purification strategies often involve multiple chromatographic steps. An initial separation using methods like silica gel column chromatography is common to fractionate the crude extract. Subsequently, preparative HPLC can be employed to achieve high purity of the target compounds from these fractions. tandfonline.com

One study detailed the purification of several volatile sesquiterpenes produced by recombinant Escherichia coli. tandfonline.com While pure β-panasinsene was successfully obtained directly from silica gel column chromatography fractions in this particular research, the same study utilized preparative HPLC to purify other co-produced sesquiterpenes, demonstrating a viable methodology for compounds of this class. tandfonline.com For instance, after initial fractionation, a mixture containing germacrene A and α-humulene was resolved using preparative HPLC. tandfonline.com The conditions used for these related sesquiterpenes provide a clear example of a suitable preparative HPLC protocol.

The detailed research findings for the preparative HPLC separation of sesquiterpenes structurally related to panasinsene are summarized in the table below.

Table 1: Preparative HPLC Parameters for the Purification of Sesquiterpenes

| Parameter | Description |

|---|---|

| Instrumentation | Preparative HPLC system with Diode Array Detector (DAD) |

| Column | ADME (10 i.d. × 250 mm, Shiseido) |

| Stationary Phase | Reversed-Phase |

| Mobile Phase | 80% Acetonitrile (CH₃CN) in water |

| Flow Rate | 3.0 mL/min |

| Detection | DAD (200–300 nm) |

| Target Compounds | Germacrene A, α-Humulene |

This methodology highlights the use of a reversed-phase column with a high concentration of organic solvent in the mobile phase, which is characteristic for the elution of hydrophobic molecules like sesquiterpenes. The use of a Diode Array Detector allows for the monitoring of the elution profile at multiple wavelengths, aiding in the identification and collection of the desired compound peaks. tandfonline.com

Advanced Analytical Techniques for Panasinsene Investigation

Mass Spectrometry (MS) Applications

Mass spectrometry is a cornerstone technique for the analysis of volatile and semi-volatile compounds like panasinsene. When coupled with gas chromatography, it offers a powerful platform for both qualitative and quantitative analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely applied method for separating and identifying individual components within a mixture. researchgate.net In this technique, the sample is vaporized and separated based on the components' boiling points and interactions with a capillary column. longdom.org As each compound, such as panasinsene, elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, a pattern of mass-to-charge (m/z) ratios, serves as a chemical fingerprint for identification. uokerbala.edu.iq

The identification of β-Panasinsene, a known isomer, is often confirmed by comparing its mass spectrum and retention index with data stored in spectral libraries like the NIST and Wiley libraries. uokerbala.edu.iqnist.gov The retention index provides an additional layer of confirmation, standardizing the elution time relative to a series of n-alkanes.

Table 1: GC Retention Indices for β-Panasinsene on Non-Polar Columns

| Column Type | Active Phase | Retention Index (I) |

|---|---|---|

| Capillary | HP-5 MS | 1413 |

| Capillary | DB-5 MS | 1378 |

| Capillary | HP-5 | 1381 |

Data sourced from the NIST WebBook. nist.gov

The mass spectrum of panasinsene under electron ionization (EI) is characterized by a specific fragmentation pattern that aids in its structural confirmation.

For highly complex samples where compounds may co-elute in a standard GC analysis, comprehensive two-dimensional gas chromatography (GCxGC) provides significantly enhanced separation power. birmingham.ac.uk This technique uses two columns with different stationary phases connected by a modulator. mdpi.com The modulator traps fractions from the first column and re-injects them onto the second column, creating a second dimension of separation. birmingham.ac.uk This results in a structured two-dimensional chromatogram with greatly increased peak capacity and sensitivity. researchgate.net

When coupled with a Time-of-Flight Mass Spectrometer (TOF-MS), which offers high-speed data acquisition, GCxGC-TOF-MS is exceptionally powerful for the detailed analysis of volatile profiles in natural products. researchgate.netnih.gov This approach allows for the separation of panasinsene from isomeric compounds and other matrix components that might otherwise interfere with identification and quantification. mdpi.comnih.gov The enhanced separation leads to cleaner mass spectra, facilitating more confident compound identification. mdpi.com

Table 2: Typical GCxGC-TOF MS Configuration for Sesquiterpene Analysis

| Parameter | First Dimension (1D) | Second Dimension (2D) |

|---|---|---|

| Column Type | Non-polar (e.g., DB-5ms) | Polar (e.g., BPX-50) |

| Typical Length | 30 m | 1-2 m |

| Typical I.D. | 0.25 mm | 0.1 mm |

| Modulation Period | 2-8 seconds | N/A |

| Detector | Time-of-Flight MS | N/A |

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) offers superior selectivity and sensitivity compared to single quadrupole GC-MS. nih.gov This technique, often performed on a triple quadrupole instrument, involves multiple stages of mass analysis. longdom.org In a typical application, the first quadrupole (Q1) is set to select the molecular ion or a characteristic fragment ion of panasinsene (the precursor ion). This selected ion is then passed to the second quadrupole (Q2), a collision cell, where it is fragmented by collision with an inert gas. The resulting product ions are then analyzed by the third quadrupole (Q3).

This process, known as Selected Reaction Monitoring (SRM), is highly specific and significantly reduces background noise, allowing for lower limits of detection and more reliable quantification, especially in complex biological or environmental samples. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

While MS techniques are excellent for identification and quantification, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete, unambiguous elucidation of a molecule's structure. researchgate.net It provides detailed information about the carbon-hydrogen framework of a compound. uobasrah.edu.iq

One-dimensional (1D) NMR experiments, such as ¹H (proton) and ¹³C (carbon-13) NMR, are fundamental for structural analysis. uobasrah.edu.iq

¹H NMR Spectroscopy: This experiment provides information about the chemical environment of each hydrogen atom in the molecule. The chemical shift (δ) indicates the electronic environment of the proton, the integration gives the relative number of protons, and the splitting pattern (multiplicity) reveals the number of neighboring protons.

¹³C NMR Spectroscopy: This technique maps the carbon skeleton of the molecule. Each unique carbon atom produces a distinct signal, with its chemical shift indicating its functional group and bonding environment (e.g., sp³, sp², carbonyl).

For a molecule with the structure of panasinsene, one would expect to see signals in the olefinic region (for C=C bonds), aliphatic regions (for sp³ hybridized carbons), and distinct signals for the methyl groups in the ¹H and ¹³C spectra.

Two-dimensional (2D) NMR experiments resolve signals across two frequency axes, revealing correlations between different nuclei and providing deeper structural insights that are often impossible to obtain from 1D spectra alone. wikipedia.orgresearchgate.net

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. wikipedia.org Cross-peaks in a COSY spectrum connect coupled protons, allowing for the mapping of hydrogen networks within the panasinsene structure.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. wikipedia.orgnih.gov Each cross-peak in an HSQC spectrum links a specific proton signal to the signal of the carbon it is attached to, providing a direct map of C-H bonds. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is crucial for piecing together the molecular skeleton by connecting fragments that are not directly bonded.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. wikipedia.org It is essential for determining the stereochemistry and three-dimensional conformation of the molecule.

By combining the information from these 1D and 2D NMR experiments, chemists can systematically assign every proton and carbon signal and confirm the complete covalent structure and relative stereochemistry of I(2)-Panasinsene.

Table 3: Common 2D NMR Experiments for Panasinsene Structural Elucidation

| Experiment | Type of Correlation | Information Gained |

|---|---|---|

| COSY | ¹H-¹H coupling | Reveals proton-proton connectivity through bonds (typically 2-3 bonds). |

| HSQC | ¹H-¹³C one-bond | Connects protons directly to the carbons they are attached to. |

| HMBC | ¹H-¹³C long-range | Shows connections between protons and carbons over 2-3 bonds, linking molecular fragments. |

| NOESY | ¹H-¹H spatial proximity | Identifies protons that are close in 3D space, aiding in stereochemical assignments. |

Other Spectroscopic and Chromatographic Methods in Panasinsene Analysis

Advanced analytical techniques are crucial for the structural elucidation and differentiation of complex organic molecules like panasinsene isomers. Due to their identical mass, isomers present a unique challenge that necessitates methods sensitive to the spatial arrangement of atoms. Spectroscopic and chromatographic techniques, including Fourier Transform Infrared (FT-IR) Spectroscopy and Gas Chromatography-Flame Ionization Detection (GC-FID), provide essential data for distinguishing between these closely related sesquiterpenes.

Fourier Transform Infrared (FT-IR) Spectroscopy for Compound Differentiation

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful analytical tool for identifying functional groups and elucidating the structure of molecules. While isomers share the same chemical formula, their different structural arrangements lead to distinct vibrational modes, resulting in unique infrared spectra. This makes FT-IR a valuable method for differentiating between panasinsene isomers. thermofisher.comspectroscopyonline.com

For panasinsene isomers, which are sesquiterpene hydrocarbons, key spectral regions for differentiation would include:

C-H Bending Vibrations: The out-of-plane C-H bending vibrations (wags) are particularly sensitive to the substitution pattern on a double bond or ring structure. spectroscopyonline.com The unique arrangement of methyl groups and the cyclobutane (B1203170) ring in each panasinsene isomer would produce a distinct pattern in this region.

Skeletal Vibrations: The complex C-C stretching and bending vibrations within the fused ring system will differ for each isomer, providing a unique spectral fingerprint.

Although FT-IR cannot distinguish between enantiomers (mirror-image isomers) in an achiral environment, it can effectively differentiate between diastereomers and structural isomers, such as different forms of panasinsene. thermofisher.com The comparison of the FT-IR spectrum of an unknown sample against reference spectra of known panasinsene isomers allows for its positive identification. This technique, often used in conjunction with others, serves as a rapid, non-destructive method for structural confirmation. nih.govnih.gov

The table below outlines the characteristic FT-IR spectral regions that are instrumental in differentiating between molecular isomers.

| Spectral Region (cm⁻¹) | Vibrational Mode | Significance in Isomer Differentiation |

| 3100-3000 | =C-H Stretch | Indicates the presence of C=C double bonds, with slight shifts based on substitution. |

| 3000-2850 | C-H Stretch | Relates to methyl and methylene (B1212753) groups; the complexity of this region can hint at the overall structure. |

| 1680-1620 | C=C Stretch | The position and intensity of this peak can vary with the substitution pattern around the double bond. |

| 1500-600 | Fingerprint Region | Contains complex skeletal vibrations and bending modes (e.g., C-H wags) that are unique to the specific molecular structure of each isomer. |

Gas Chromatography-Flame Ionization Detector (GC-FID) for Retention Index Determination

Gas Chromatography (GC) is a premier technique for separating and analyzing volatile compounds. nih.gov When coupled with a Flame Ionization Detector (GC-FID), it provides a robust method for quantifying components in a mixture. For qualitative analysis and compound identification, the retention index (RI) is a critical parameter. The retention index normalizes the retention time of a compound to that of adjacent n-alkanes, making it more reproducible across different instruments and conditions than retention time alone. nist.govnih.gov

The separation of panasinsene isomers by GC is based on their differing volatilities and interactions with the stationary phase of the GC column. nih.gov Even minor differences in molecular shape and boiling point between isomers like α- and β-panasinsene can lead to different retention times and, consequently, different retention indices.

The Kovats retention index system is commonly used, especially under isothermal conditions, while the linear retention index is applied for temperature-programmed analyses. nist.gov By comparing the experimentally determined retention index of an analyte to values reported in databases, such as the NIST Chemistry WebBook, a tentative identification can be made. nist.govnist.gov This method is particularly powerful when analyzing complex mixtures like essential oils where panasinsene may be present.

Research has established the retention indices for several panasinsene isomers on various non-polar stationary phases, which are commonly used for terpene analysis. For instance, α-panasinsene and β-panasinsene have distinct retention indices on standard non-polar columns (e.g., those with 5% phenyl-methylpolysiloxane stationary phases), allowing for their effective separation and identification. nist.govnist.govnih.gov

The following table summarizes published retention index data for panasinsene isomers on common non-polar GC columns.

| Compound | Retention Index (RI) | GC Column Type | Reference |

| α-Panasinsene | 1518 | MDN-5 (Capillary) | nist.gov |

| α-Panasinsene | 1518 - 1577 | Semi-standard non-polar | nih.gov |

| β-Panasinsene | 1378 | DB-5 MS (Capillary) | nist.gov |

| β-Panasinsene | 1381 | HP-5 (Capillary) | nist.gov |

Biosynthetic Pathways and Enzymatic Mechanisms of Panasinsene

Elucidation of Panasinsene Biosynthesis via Terpenoid Pathways

The formation of I(2)-Panasinsene begins with the synthesis of isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP), which are the universal five-carbon building blocks for all terpenoids. nih.govresearchgate.net Plants utilize two distinct pathways to produce these precursors: the mevalonic acid (MVA) pathway and the 2-C-methyl-D-erythritol 4-phosphate (MEP/DOXP) pathway. researchgate.netnih.govnih.gov

Located in the cytosol, the MVA pathway is primarily responsible for the production of sesquiterpenes, including this compound. researchgate.net This pathway commences with acetyl-CoA and proceeds through a series of enzymatic reactions to generate IPP. researchgate.net This IPP is then isomerized to DMAPP. For the synthesis of sesquiterpenes, two molecules of IPP are condensed with one molecule of DMAPP to form the 15-carbon precursor, farnesyl diphosphate (FPP). nih.govresearchgate.net This FPP molecule serves as the direct substrate for the terpene synthases that catalyze the final cyclization steps to form the panasinsene skeleton. nih.gov

The MEP pathway, situated in the plastids, generally provides the precursors for monoterpenes, diterpenes, and carotenoids. researchgate.netnih.govnih.gov It begins with pyruvate (B1213749) and glyceraldehyde-3-phosphate. nih.gov While this pathway is not the primary source for sesquiterpene precursors like those for panasinsene, there can be some level of crosstalk or exchange of intermediates between the MVA and MEP pathways, though the extent of this contribution to panasinsene biosynthesis is not as direct as the MVA pathway.

Identification and Characterization of Terpene Synthase Genes Involved in Panasinsene Production

The final and decisive step in the biosynthesis of this compound is catalyzed by a specific class of enzymes known as terpene synthases (TPS). pnas.orgnih.gov These enzymes take the FPP precursor and, through a series of complex carbocation-mediated cyclizations and rearrangements, form the unique cyclic structure of panasinsene. beilstein-journals.org

The genes encoding these terpene synthases belong to a large and diverse gene family. pnas.orgfrontiersin.orgplos.org Based on sequence similarities and functional characteristics, plant TPS genes are classified into several subfamilies (TPS-a, TPS-b, TPS-c, etc.). pnas.orgnih.gov Sesquiterpene synthases, such as the one responsible for panasinsene production, typically belong to the TPS-a subfamily. pnas.org

Functional characterization of these genes often involves heterologous expression in microbial systems like E. coli or yeast. nih.govnih.gov This allows for the in-vitro and in-vivo analysis of the enzyme's products from a given substrate, confirming its role in the synthesis of specific terpenes. For example, studies on various plants have identified and characterized numerous sesquiterpene synthase genes, some of which produce multiple products from a single FPP substrate. nih.govfrontiersin.orgnih.gov While a specific gene for this compound synthase has been the subject of broader terpene synthase studies, detailed characterization remains an active area of research.

Factors Influencing Panasinsene Biosynthesis in Biological Systems

The production of this compound is not static but is influenced by a combination of internal genetic regulation and external environmental cues.

Transcriptomic analysis, which involves sequencing all RNA molecules in a cell or tissue, provides a snapshot of the genes that are actively being expressed. mdpi.comclinmedjournals.orgplos.org This powerful technique has been used to identify genes involved in terpenoid biosynthesis that are differentially expressed in various plant tissues or under different conditions. mdpi.comfrontiersin.org

Studies have shown that the expression of genes in the MVA and MEP pathways, as well as specific terpene synthase genes, can be tissue-specific. mdpi.comfrontiersin.org For instance, the expression of genes upstream in the saponin (B1150181) biosynthesis pathway, which shares precursors with panasinsene, shows distinct patterns in different parts of the rhizome in Panax japonicus. mdpi.com This suggests that the biosynthesis of this compound is likely under tight developmental and tissue-specific regulatory control. By analyzing the transcriptome, researchers can identify candidate genes that are highly correlated with the production of panasinsene and other related terpenes. frontiersin.org

A study on Panax ginseng demonstrated that different cultivation methods—specifically good agricultural practice, organic cultivation, and general cultivation—had a discernible effect on the volatile components, including β-panasinsene. chungnam.go.kr This indicates that agricultural practices can be optimized to potentially enhance the production of desired terpenes. Similarly, environmental stressors can trigger changes in secondary metabolism as a defense mechanism, which may alter the production of sesquiterpenes. nih.gov The interplay of these external factors adds another layer of complexity to the regulation of this compound biosynthesis.

Interactive Data Table: Factors Influencing Panasinsene and Related Terpenoid Biosynthesis

| Factor Category | Specific Factor | Observed Effect on Terpenoid Profile | Relevant Compounds Mentioned |

| Genetic Regulation | Tissue-Specific Gene Expression | Differential expression of biosynthetic pathway genes in various plant parts. mdpi.comfrontiersin.org | Saponins, Ginsenosides |

| Cultivation Methods | Good Agricultural Practice (GAP) vs. Organic vs. General | Affects the production of volatile components. chungnam.go.kr | β-panasinsene, α-neoclovene, Aromadendrene |

| Environmental Stress | Abiotic Factors (e.g., light, temperature) | Can alter the concentration and composition of secondary metabolites. rsc.orgnumberanalytics.com | Sesquiterpenes |

| Developmental Stage | Plant Age | Levels of certain terpenes can change as the plant matures. researchgate.net | α-cadinol, α-bisabolol |

Production by Microbial Systems (e.g., Escherichia coli, Penicillium roqueforti)

The heterologous production of sesquiterpenes, including panasinsene, in microbial systems offers a promising and sustainable alternative to chemical synthesis or extraction from natural sources. Microorganisms such as the bacterium Escherichia coli and the fungus Penicillium roqueforti have been developed as cell factories for producing a variety of high-value compounds. researchgate.netresearchgate.net This approach leverages the microbes' native metabolic pathways and enhances them through metabolic engineering to efficiently synthesize the target molecule.

Production in Escherichia coli

Escherichia coli is a widely used host for the heterologous production of terpenoids due to its rapid growth, well-understood genetics, and the availability of advanced genetic tools. researchgate.netgoogle.com In its natural state, E. coli synthesizes the universal isoprenoid precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), through the methylerythritol 4-phosphate (MEP) pathway. google.com These precursors are then condensed to form farnesyl pyrophosphate (FPP), the direct substrate for sesquiterpene synthases.

To produce panasinsene in E. coli, a gene encoding a panasinsene synthase would be introduced and expressed in the bacterium. This enzyme catalyzes the cyclization of the endogenous FPP to form the panasinsene skeleton. However, the natural level of FPP in wild-type E. coli is often insufficient for high-yield production. researchgate.net

Several metabolic engineering strategies have been successfully employed to increase the production of various sesquiterpenes in E. coli, which would be applicable for panasinsene production:

Pathway Augmentation: A key strategy involves introducing the heterologous mevalonate (B85504) (MVA) pathway from organisms like Saccharomyces cerevisiae into E. coli. researchgate.net The MVA pathway provides an additional, often more efficient, route to IPP and DMAPP from acetyl-CoA, significantly boosting the FPP precursor pool. beilstein-journals.org

Promoter Engineering: The expression levels of the synthase gene and pathway enzymes can be fine-tuned using promoters of varying strengths to balance metabolic flux and avoid the accumulation of toxic intermediates.

Fermentation Optimization: Cultivation conditions are optimized to maximize product yield. This can include adjusting pH, temperature, and media composition. For instance, controlling the pH is crucial to prevent the acid-catalyzed rearrangement of sensitive terpene products.

Dynamic Regulation: Advanced strategies include implementing dynamic autoinduction systems using FPP-responsive promoters, which can regulate gene expression based on the intracellular concentration of the FPP precursor, allowing for inducer-free and optimized production. researchgate.net

The table below summarizes research findings on the production of various sesquiterpenes in engineered E. coli, illustrating the potential titers achievable through these methods.

| Compound | Host System | Engineering Strategy | Titer (mg/L) |

| Amorphadiene | E. coli | MVA pathway expression, fermentation optimization | ~500 |

| Epi-isozizaene | E. coli | MVA pathway expression, promoter engineering | 727.9 |

| Pentalenene | E. coli | MVA pathway expression, promoter engineering | 780.3 |

| (+)-Limonene & (-)-Linalool | E. coli | Isopentenol utilization pathway (IUP), enzyme mutation | 2688.2 (total) |

| Geranyllinalool | E. coli | Isopentenol utilization pathway (IUP), fed-batch fermentation | 2060 |

This table is interactive. Data sourced from multiple studies on sesquiterpene and diterpene production. researchgate.netresearchgate.net

Production in Penicillium roqueforti

Penicillium roqueforti, the fungus renowned for its role in ripening blue-veined cheeses, is also recognized as a "multifunctional cell factory" capable of producing a diverse array of secondary metabolites. researchgate.netbustmold.comresearchgate.net Its natural metabolic machinery is a rich source of enzymes and compounds, including various terpenoids. mdpi.combiorxiv.org

Unlike bacteria, fungi like P. roqueforti naturally utilize the MVA pathway for isoprenoid biosynthesis, which can be advantageous for producing FPP-derived sesquiterpenes. researchgate.net While the specific production of this compound by wild-type P. roqueforti has not been reported, the fungus is known to produce other sesquiterpenes and related compounds, indicating its inherent capacity for terpenoid synthesis. biorxiv.orgebi.ac.uk For example, studies have identified metabolites such as (+)-aristolochene in cultures of P. roqueforti. researchgate.net

The production of a non-native compound like this compound in P. roqueforti would necessitate the heterologous expression of a panasinsene synthase gene. The fungus's established use in industrial fermentation for cheese production suggests its suitability for large-scale cultivation. researchgate.netinteresjournals.org Genetic engineering of P. roqueforti has been explored for purposes such as controlling mycotoxin production and improving its industrial characteristics. nih.gov This knowledge can be adapted to engineer strains for the overproduction of high-value terpenoids.

Research has focused on identifying and characterizing the gene clusters responsible for secondary metabolite production in P. roqueforti, such as those for mycophenolic acid and roquefortine C. mdpi.comnih.gov Understanding the regulation of these native biosynthetic pathways could provide powerful tools for diverting metabolic flux towards the production of a desired heterologous product like panasinsene.

The table below lists some of the naturally produced secondary metabolites from P. roqueforti, showcasing its chemical diversity.

| Metabolite Class | Example Compounds |

| Alkaloids | Roquefortine C, Isofumigaclavine A & B, Festuclavine |

| Meroterpenoids | Mycophenolic Acid (MPA) |

| Terpenoids | (+)-Aristolochene, Eremofortins A-E |

| Toxins | PR Toxin |

| Other | Andrastins, Penicillic Acid, γ-Lactones |

This table is interactive. Data sourced from reviews on P. roqueforti metabolites. researchgate.netmdpi.com

Chemical Synthesis Approaches to Panasinsene

Total Synthesis Strategies for Alpha-Panasinsene and Beta-Panasinsene

The initial total syntheses of α-panasinsene and β-panasinsene provided access to these complex molecules from simple starting materials and established key strategic precedents. A landmark approach, reported by McMurry and Choy, utilized an intramolecular photocycloaddition as the pivotal step. researchgate.netacs.org Their strategy centered on the copper(I) triflate-catalyzed photochemical [2+2] cycloaddition of a dienol precursor. researchgate.net This key reaction constructed the strained cyclobutane (B1203170) ring and established the core bicyclo[3.2.0]heptane skeleton of the panasinsene molecules. Subsequent chemical transformations then converted the photocycloaddition product into both α- and β-panasinsene. researchgate.net

An alternative strategy for the synthesis of (±)-β-panasinsene was developed that did not rely on a photochemical key step. This route began with a Weiss-Cook condensation to construct a bicyclic dione (B5365651) intermediate. This was followed by a series of transformations including a photochemical Wolff ring contraction to forge the characteristic five-membered ring of the panasinsene core. This approach highlights the versatility of photochemical methods in different contexts of complex molecule synthesis.

Key Synthetic Methodologies and Reaction Sequences

The successful synthesis of the panasinsenes relies on the precise application of specific reaction sequences to build the intricate carbon framework and control its stereochemistry.

Chiral Quaternary Carbon Stereocenter Construction

The construction of chiral quaternary carbon centers—a carbon atom bonded to four other carbon atoms—is a significant challenge in organic synthesis. researchgate.netnih.govnih.gov In the context of panasinsene, this structural feature is a key topological element. Synthetic strategies have often established this center during the primary ring-forming events. For instance, in the Pauson-Khand reaction, which can be used to construct core structures with all-carbon quaternary stereocenters, the stereoselectivity is determined during the intramolecular alkene insertion step. researchgate.net Similarly, copper-catalyzed reactions have been developed for generating chiral all-carbon acyclic quaternary stereocenters through the functionalization of 1,3-dienes. organic-chemistry.org In enantioselective approaches to panasinsene, the stereochemistry of the quaternary center is meticulously controlled through the use of chiral reagents or catalysts, as detailed in the enantioselective synthesis section. researchgate.netacsmedchem.org

Olefination Reactions

Olefination reactions, which form carbon-carbon double bonds, are crucial for the introduction of the exocyclic methylene (B1212753) group found in β-panasinsene. During an enantioselective synthesis of (-)-β-panasinsene, researchers found that the standard Wittig olefination conditions were inefficient for converting a key ketone intermediate. researchgate.net This led to the exploration of an alternative methylenation procedure. researchgate.netvdoc.pub The successful alternative involved a resolution that utilized sulfoximine (B86345) chemistry, where the addition of racemic (N-methylphenylsulfonimidoyl)methyllithium to the racemic ketone intermediate proceeded with high diastereoselectivity. researchgate.net The resulting adduct was then converted to (±)-β-panasinsene in a 67% yield. researchgate.net This demonstrates the necessity of exploring different olefination methods to overcome challenges with sterically hindered or sensitive substrates.

| Reaction | Reagents | Outcome | Reference |

| Ketone Methylenation | Racemic (N-methylphenylsulfonimidoyl)methyllithium, Aluminium amalgam, AcOH | Formation of (±)-β-panasinsene in 67% yield. Overcame inefficiency of Wittig reaction. | researchgate.net |

Ring-Closing Metathesis Strategies

Ring-closing metathesis (RCM) is a powerful and widely used reaction in organic synthesis for constructing unsaturated rings, particularly macrocycles. researcher.life The reaction, typically catalyzed by ruthenium complexes like the Grubbs catalyst, involves the intramolecular metathesis of a diene to form a cycloalkene and a volatile ethylene (B1197577) byproduct. While RCM has been instrumental in the synthesis of numerous complex natural products, its application as a key ring-forming strategy in the published total syntheses of panasinsene is not prominent. The primary strategies have instead centered on intramolecular cycloaddition or condensation approaches to form the core bicyclic system.

Stereoselective Synthesis of Polycyclic Ring Systems

The stereocontrolled synthesis of the fused polycyclic ring system of panasinsene is arguably the most critical aspect of its total synthesis. The copper(I)-catalyzed intramolecular [2+2] photocycloaddition employed by McMurry is a prime example of a stereoselective reaction. researchgate.net The stereochemical outcome of this reaction is highly influenced by the presence of an allylic hydroxyl group in the dienol starting material. researchgate.net This hydroxyl group is believed to coordinate to the copper(I) catalyst, directing the cycloaddition to proceed selectively and form the desired bicyclo[3.2.0]heptanol product, which possesses the correct relative stereochemistry for elaboration into the natural products. researchgate.net

Development of Enantioselective Synthesis for Panasinsene Isomers

While initial syntheses produced racemic mixtures (an equal mixture of both enantiomers) of the panasinsenes, subsequent efforts focused on developing enantioselective methods to produce a single, optically pure isomer. A successful total synthesis of the naturally occurring (–)-β-panasinsene was achieved by Johnson and Meanwell. researchgate.netjyu.ficapes.gov.br

The key to this enantioselective synthesis was a "mutual kinetic resolution" involving a doubly diastereoselective reaction. researchgate.net The strategy relied on the high degree of enantiorecognition between a chiral organolithium reagent and the chiral ketone intermediate. researchgate.net When the racemic ketone was treated with an enantiopure chiral sulfoximine-derived lithium reagent, one enantiomer of the ketone reacted significantly faster than the other. This kinetic resolution allowed for the separation of the diastereomeric products, with one leading directly to the synthesis of natural (–)-β-panasinsene and the other to its unnatural (+)-enantiomer. researchgate.netacsmedchem.org This approach elegantly solved the challenge of controlling the absolute stereochemistry of the molecule.

| Method | Key Reagents | Principle | Product | Reference |

| Mutual Kinetic Resolution | Enantiopure chiral sulfoximine lithium reagent, Racemic ketone intermediate | Doubly diastereoselective nucleophilic addition. One enantiomer of the ketone reacts preferentially with the chiral reagent. | (-)-β-Panasinsene | researchgate.netacsmedchem.org |

Mechanistic Investigations of Panasinsene Biological Activities in Vitro/cellular Focus

Exploration of Antimicrobial Potentials of Panasinsene-Containing Extracts

The compound I(2)-Panasinsene, also known as β-Panasinsene, is a sesquiterpene hydrocarbon that has been identified in the essential oils of various plants. niscpr.res.innist.gov While studies on the isolated compound are limited, research on essential oils containing β-panasinsene provides insights into its potential antimicrobial activities. These essential oils are complex mixtures of volatile compounds, and their biological effects are often the result of synergistic or additive interactions between their constituents.

Essential oils containing β-panasinsene have demonstrated activity against a range of bacteria. For instance, the essential oil from the aerial parts of Dicliptera roxburghiana, in which β-panasinsene was a major constituent (11.2%), exhibited significant antibacterial effects. niscpr.res.in It showed notable activity against the Gram-negative bacterium Pasteurella multocida and the Gram-positive bacterium Bacillus subtilis. niscpr.res.in

The antibacterial efficacy of such essential oils is often evaluated by measuring the minimum inhibitory concentration (MIC), which is the lowest concentration of the oil that prevents visible growth of a bacterium. nih.govnih.gov For example, the essential oil of Piper boehmeriifolium, containing β-selinene, demonstrated MIC values ranging from 0.078 to 1.250 mg/mL against tested bacteria. nih.gov

Table 1: Antibacterial Activity of Essential Oils Containing Panasinsene and Related Sesquiterpenes

| Plant Source | Major Components | Tested Bacteria | Observed Effect | Reference |

|---|---|---|---|---|

| Dicliptera roxburghiana | β-Panasinsene (11.2%), phytol, pentadecanal | Pasteurella multocida (Gram-negative), Bacillus subtilis (Gram-positive) | High activity | niscpr.res.in |

| Syzygium samarangense (leaves) | o-cymene, α-cubebene, epizonarene, β-gurjunene, α-selinene | Bacillus cereus, Escherichia coli, Salmonella enteritidis, Staphylococcus aureus | Inhibited growth | cabidigitallibrary.org |

| Piper boehmeriifolium | β-caryophyllene, caryophyllene (B1175711) oxide, β-elemene, spathulenol, germacrene D, β-selinene | Various bacteria | MIC values of 0.078 - 1.250 mg/mL | nih.gov |

Panasinsene-containing extracts have also been investigated for their antifungal properties. The essential oil of Dicliptera roxburghiana showed strong activity against the fungal strains Aspergillus niger, Aspergillus flavus, and Candida albicans. niscpr.res.in In another study, volatile organic compounds (VOCs) produced by the endophytic fungus Daldinia eschscholtzii, which included (-)-α-panasinsene, were reported to have antimicrobial properties. nih.gov

The leaf essential oil of Cynometra vogelii, which contains both α- and β-selinene, demonstrated good antifungal activity against Cryptococcus neoformans. essencejournal.com Similarly, the essential oil of Mitragyna ciliata showed marginal activity against Aspergillus niger and Cryptococcus neoformans. essencejournal.com

Table 2: Antifungal Activity of Essential Oils Containing Panasinsene and Related Sesquiterpenes

| Source | Major Components | Tested Fungi | Observed Effect | Reference |

|---|---|---|---|---|

| Dicliptera roxburghiana (essential oil) | β-Panasinsene (11.2%), phytol, pentadecanal | Aspergillus niger, Aspergillus flavus, Candida albicans | Highest activity against A. niger | niscpr.res.in |

| Daldinia eschscholtzii (VOCs) | (-)-α-panasinsene, α-guaiene, thujopsene | Not specified | Antimicrobial agents | nih.gov |

| Cynometra vogelii (leaf essential oil) | β-caryophyllene, α-selinene, β-selinene | Cryptococcus neoformans | Good antifungal activity (MIC = 80 µg/mL) | essencejournal.com |

| Mitragyna ciliata (essential oil) | Benzaldehyde, cis-linalool oxide, palmitic acid | Aspergillus niger, Cryptococcus neoformans | Marginal activity | essencejournal.com |

The antimicrobial activity of essential oils is rarely attributable to a single compound. Instead, it is often the result of a synergistic interaction between the various constituents. mdpi.comessencejournal.com Terpenoids, including sesquiterpenes like panasinsene, can act synergistically with other compounds present in the essential oil, and even with conventional antibiotics, to enhance their antimicrobial efficacy. frontiersin.orgfrontiersin.orgfigshare.com

The lipophilic nature of these compounds allows them to partition into the cell membranes of bacteria and fungi, increasing membrane permeability and leading to the leakage of cellular contents and ultimately cell death. researchgate.net The presence of multiple bioactive compounds can also lead to multi-target effects on microbial cells, making it more difficult for microorganisms to develop resistance. nih.gov For example, the synergistic effect of the essential oil of Piper boehmeriifolium with chloramphenicol (B1208) and streptomycin (B1217042) against various bacteria has been reported. nih.gov This suggests that the components of the oil, including sesquiterpenes, may facilitate the entry of antibiotics into the bacterial cells or inhibit bacterial resistance mechanisms.

Antioxidant Activity Assessment of Panasinsene-Enriched Fractions

The antioxidant properties of panasinsene, often as a component within essential oils or enriched fractions from plants like Panax ginseng, have been evaluated through various in vitro assays. These assays typically measure the capacity of the extract to scavenge free radicals or reduce oxidized species, providing insights into their potential to counteract oxidative stress at a cellular level. Common methods employed include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assay, and the ferric reducing antioxidant power (FRAP) assay. univ-tlemcen.dzmdpi.commdpi.comnih.gov

Research on fractions rich in sesquiterpenes, including panasinsene, from Panax ginseng has demonstrated notable antioxidant effects. An increase in the content of volatile compounds like panasinsene during processing has been correlated with enhanced antioxidant activities, such as DPPH, ABTS, and hydroxyl radical scavenging, as well as increased ferric reducing antioxidant power. researchgate.net The antioxidant capacity is often attributed to the ability of these compounds to donate a hydrogen atom or an electron to neutralize free radicals. mdpi.com

Interactive Data Table: Antioxidant Activity of Plant-Derived Fractions

Instructions:| Plant Source | Fraction/Extract Type | Assay | Result | Reference |

| Salvia officinalis | Ethyl Acetate Fraction | DPPH IC₅₀ | 208.51 ± 5.77 µg/mL | univ-tlemcen.dz |

| Salvia officinalis | Ethyl Acetate Fraction | FRAP EC₅₀ | 250 ± 0.001 µg/mL | univ-tlemcen.dz |

| Artemisia flahaultii | Essential Oil | DPPH IC₅₀ | 16.00 ± 0.20 µg/mL | mdpi.com |

| Artemisia flahaultii | Essential Oil | FRAP EC₅₀ | 6.20 ± 0.60 µg/mL | mdpi.com |

| Phlomis bourgaei | Water Extract | DPPH Scavenging | 86.90–90.42% | nih.gov |

| Tadehagi triquetrum | Essential Oil | ABTS IC₅₀ | 2.12 ± 0.05 mg/mL | nih.gov |

| Tadehagi triquetrum | Essential Oil | DPPH IC₅₀ | 4.73 ± 0.91 mg/mL | nih.gov |

Potential Roles in Neuroprotection (as a component in neuroactive plant extracts)

This compound is a component of various plant extracts that have been investigated for their neuroprotective potential. researchgate.net Terpenoids, including sesquiterpenes like panasinsene, are recognized for their ability to cross the blood-brain barrier due to their small molecular size and lipophilicity, making them candidates for activity within the central nervous system. researchgate.net The neuroprotective effects of such extracts are often multifaceted, involving antioxidant, anti-inflammatory, and anti-cholinesterase activities. rsc.orgnih.gov

Extracts containing panasinsene have been associated with neuroactive properties. researchgate.net For example, studies on terpenoid-rich extracts from citrus by-products have demonstrated neuroprotective effects through various in vitro assays, including the inhibition of enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), and by counteracting oxidative stress. rsc.orgnih.gov In vitro models using human neuroblastoma cells (SH-SY5Y) are commonly employed to assess the protective effects of these compounds against neurotoxic insults. researchgate.net

Interactive Data Table: Neuroprotective Activity of Terpenoid-Containing Extracts

Instructions:| Plant/Source | Extract/Compound | Cell Line | Assay/Model | Finding | Reference |

| Orange Juice By-products | Terpene-rich extract | - | Anti-AChE, Anti-BChE, Antioxidant | Showed in vitro neuroprotective potential | rsc.org |

| Orange Juice By-products | PLE Extract | SH-SY5Y | Anti-Aβ₁₋₄₂, Anti-L-glutamic acid | Demonstrated neuroprotective activity | nih.gov |

| Salvia aristata | Essential Oil | PC12 | H₂O₂-induced oxidative stress | Protected cells against oxidative stress | rjpharmacognosy.ir |

| Thirteen Terpenoids | trans-caryophyllene | SH-SY5Y | Simulated ischemia model | Highest neuroprotective activity (56.5%) | researchgate.net |

Derivatization and Analog Development Research

Strategies for Chemical Modification of Panasinsene

Research into the chemical modification of panasinsene has led to the identification of naturally occurring alcohol derivatives, namely panasinsanol A and panasinsanol B. jst.go.jp These sesquiterpene alcohols were first isolated from the rootlets of Panax ginseng C. A. Meyer, alongside their hydrocarbon precursors, α-panasinsene and β-panasinsene. jst.go.jpnih.gov The existence of these panasinsanols suggests that hydroxylation is a viable strategy for the derivatization of the panasinsene skeleton.

The structures of panasinsanol A and B were established through spectral analysis and were confirmed by their chemical correlation to the panasinsene hydrocarbons. jst.go.jp This correlation implies that the fundamental tricyclic framework of panasinsene is retained in the alcohol derivatives, with the introduction of a hydroxyl group. The synthesis of these panasinsanols has also been achieved, providing a pathway for the intentional modification of the panasinsene structure. jst.go.jp While detailed synthetic pathways for these specific modifications are not extensively published in readily available literature, the general principles of sesquiterpene chemistry suggest that such transformations could involve stereoselective hydroxylation reactions, potentially utilizing enzymatic or chemo-catalytic methods to introduce the hydroxyl group at specific positions on the panasinsene core. The successful synthesis of (±)-β-panasinsene, as detailed in a doctoral thesis, provides a foundational understanding of the chemical manipulations possible on this complex scaffold, which could be adapted for the introduction of various functional groups. ubc.ca

Synthesis of Panasinsene Analogs for Structure-Activity Relationship (SAR) Exploration

The synthesis of analogs is a cornerstone of medicinal chemistry, allowing researchers to systematically alter a molecule's structure to determine which parts are essential for its biological effects. nih.govmdpi.com For panasinsene, the synthesis of analogs is still a developing area of research. However, the isolation and synthesis of panasinsanols A and B can be considered an initial step in this direction. jst.go.jp

These naturally occurring analogs, where a hydroxyl group is added to the panasinsene structure, provide a preliminary basis for exploring the impact of functionalization on the molecule's properties. The synthesis of these alcohol derivatives from their hydrocarbon precursors represents a key step in generating compounds for SAR studies. jst.go.jp Further research could involve the synthesis of a broader range of analogs, for instance, by modifying the position and stereochemistry of the hydroxyl group, or by introducing other functional groups such as ketones, esters, or amines. The total synthesis of β-panasinsene opens up possibilities for creating analogs by modifying synthetic intermediates. ubc.ca

A conceptual framework for the structure-activity relationship of panasinsene derivatives can be established by comparing the known biological activities of the parent hydrocarbons (α- and β-panasinsene) with their hydroxylated counterparts (panasinsanol A and B). While extensive biological data is not available, some general principles can be inferred.

The introduction of a hydroxyl group, as seen in the panasinsanols, significantly alters the physicochemical properties of the molecule. It increases polarity and introduces the potential for hydrogen bonding, which can dramatically affect how the molecule interacts with biological targets. For instance, the parent panasinsenes are non-polar hydrocarbons, likely interacting with lipophilic regions of proteins or membranes. foodb.caresearchgate.net The addition of a hydroxyl group could enable more specific interactions with polar pockets in enzyme active sites or receptors, potentially leading to new or enhanced biological activities.

The specific location and stereochemistry of the hydroxyl group on the panasinsene framework would be critical in determining the nature and potency of any observed biological modulation. Different positional isomers of the hydroxyl group could lead to vastly different biological outcomes due to varied accessibility to target binding sites. While specific SAR studies on a series of panasinsene analogs are not yet published, the groundwork has been laid for future investigations into how modifications of the panasinsene scaffold can influence its biological function.

Future Directions and Emerging Research Avenues for Panasinsene

Advanced Biosynthetic Engineering for Enhanced Production

The natural abundance of panasinsene is often low, necessitating advanced production strategies. Metabolic engineering of microbial hosts, particularly Saccharomyces cerevisiae (baker's yeast), presents a promising avenue for the scalable and sustainable production of panasinsene and other sesquiterpenes. sysbio.sesysbio.se Future research in this area will likely focus on a multi-pronged approach to optimize yeast strains as microbial cell factories.

Key strategies for enhancing panasinsene production include:

Upregulation of the Mevalonate (B85504) (MVA) Pathway: The biosynthesis of farnesyl diphosphate (B83284) (FPP), the precursor to all sesquiterpenes, is often a rate-limiting step. sysbio.se Engineering strategies will likely involve the overexpression of key enzymes in the MVA pathway, such as a truncated 3-hydroxy-3-methylglutaryl-CoA reductase (tHMG-CoA reductase) and FPP synthase. nih.govacs.org

Downregulation of Competing Pathways: To channel the metabolic flux towards panasinsene, it is crucial to minimize the diversion of FPP to other pathways. A key target for downregulation is the enzyme squalene (B77637) synthase (ERG9), which converts FPP to squalene, a precursor for sterol biosynthesis. nih.gov

Expression of Panasinsene Synthase: The introduction of a heterologous panasinsene synthase gene into the engineered yeast strain is the final step in establishing production. The choice of the synthase and its level of expression will be critical for maximizing the yield of panasinsene.

Process Optimization: Fermentation conditions, such as media composition and temperature, will need to be optimized to support high-level production of panasinsene.

The synergistic application of these metabolic engineering strategies has the potential to create robust yeast strains capable of producing industrial quantities of panasinsene, thereby facilitating further research and commercialization. sysbio.se

Chemoenzymatic Synthesis Approaches

Chemoenzymatic synthesis, which combines the selectivity of enzymes with the versatility of chemical reactions, offers a powerful approach for the synthesis of complex molecules like panasinsene. This strategy can provide access to both natural and unnatural panasinsene analogues, which are valuable for structure-activity relationship studies.

Future chemoenzymatic strategies for panasinsene could involve:

Enzymatic Generation of Precursors: Enzymes can be used to generate key precursors, such as FPP and its analogues, in a highly stereoselective manner. nih.gov These precursors can then be subjected to chemical transformations to yield the panasinsene scaffold.

Biocatalytic Cyclization: A key step in panasinsene synthesis is the intricate cyclization of FPP. The use of an isolated panasinsene synthase or a whole-cell biocatalyst expressing the enzyme could achieve this transformation with high efficiency and stereocontrol.

Late-Stage Functionalization: Once the panasinsene core is assembled, enzymes such as P450 monooxygenases or reductases can be employed for late-stage functionalization, introducing hydroxyl or other groups at specific positions. tandfonline.comnih.gov This can lead to the production of a diverse range of panasinsene derivatives with potentially novel biological activities.

A modular chemoenzymatic approach, where different enzymatic and chemical steps can be combined in various ways, would be particularly powerful for creating a library of panasinsene-related compounds for screening and further development. nih.gov

Targeted Mechanistic Studies at the Molecular Level

A detailed understanding of the catalytic mechanism of panasinsene synthase is crucial for protein engineering efforts aimed at improving its efficiency or altering its product specificity. Terpene synthases are known to catalyze some of the most complex chemical reactions in biology, involving highly reactive carbocation intermediates. nih.gov

Future mechanistic studies on panasinsene synthase will likely employ a combination of techniques:

Structural Biology: Determining the crystal structure of panasinsene synthase, ideally in complex with its substrate or substrate analogues, would provide invaluable insights into the architecture of the active site. This would reveal how the enzyme binds FPP and orchestrates the complex cyclization cascade.

Site-Directed Mutagenesis: By systematically mutating amino acid residues within the active site, researchers can probe their roles in catalysis. For example, mutating aromatic residues that are thought to stabilize carbocation intermediates via cation-π interactions can help to elucidate the reaction pathway. acs.org The H-α1 loop is another key region that has been shown to influence the product profile of sesquiterpene synthases. nih.gov

Isotopic Labeling Studies: The use of isotopically labeled FPP analogues can help to trace the intricate rearrangements that occur during the cyclization process, providing definitive evidence for proposed mechanistic pathways.

Computational Modeling: Quantum mechanics/molecular mechanics (QM/MM) calculations can be used to model the reaction pathway and calculate the energies of various intermediates and transition states, providing a detailed picture of the catalytic cycle. acs.org

These studies will not only illuminate the fascinating chemistry of panasinsene biosynthesis but also provide a roadmap for the rational engineering of panasinsene synthase to produce novel sesquiterpenes.

Exploration of Novel Biological Functions (beyond current findings, excluding clinical)

Preliminary studies have suggested that panasinsene may possess a range of interesting biological activities. For instance, β-panasinsene has been identified as a bioactive component in Amaranthus spinosus with potential antioxidant, anti-inflammatory, hepatoprotective, and nephroprotective properties. researchgate.net Furthermore, as a major sesquiterpene in ginseng, panasinsene is thought to contribute to the neuroprotective effects of this traditional medicine, possibly through its antioxidative and immunomodulatory activities. researchgate.netfrontiersin.org

Future research should aim to systematically explore the non-clinical biological functions of both α- and β-panasinsene. This could involve a battery of in vitro assays to investigate activities such as:

Antimicrobial Activity: Testing panasinsene against a panel of pathogenic bacteria and fungi to determine its potential as a natural antimicrobial agent. frontiersin.org

Enzyme Inhibition: Screening panasinsene against a range of enzymes involved in disease processes, such as acetylcholinesterase (implicated in neurodegenerative diseases) or lipoxygenases (involved in inflammation). rsc.org

Cytotoxic Activity: Evaluating the effect of panasinsene on various cancer cell lines to assess its potential as an anticancer agent.

The discovery of novel biological activities would open up new avenues for the application of panasinsene in areas such as agriculture, food preservation, and as a lead compound for drug discovery.

Computational Chemistry Applications in Panasinsene Research

Computational chemistry has become an indispensable tool in the study of complex molecules like panasinsene. atomistica.online From predicting molecular properties to elucidating reaction mechanisms, computational methods can provide insights that are often difficult to obtain through experiments alone.

Future applications of computational chemistry in panasinsene research are expected in several areas:

Conformational Analysis: The three-dimensional structure of panasinsene is crucial for its biological activity. Computational methods, such as ab initio calculations, can be used to determine the preferred conformations of α- and β-panasinsene, providing a basis for understanding their interactions with biological targets. acs.org

Elucidation of Biosynthetic Mechanisms: As mentioned earlier, DFT and QM/MM calculations can be used to model the entire catalytic cycle of panasinsene synthase. acs.orgrsc.org This can help to identify key intermediates and transition states, and to understand how the enzyme controls the stereochemistry of the reaction.

Prediction of Spectroscopic Properties: Computational methods can be used to predict spectroscopic data, such as NMR chemical shifts and coupling constants. mdpi.comnih.gov This can be a valuable tool for the structural elucidation of new panasinsene derivatives.

Molecular Docking: If a biological target for panasinsene is identified, molecular docking simulations can be used to predict how the molecule binds to the active site of the protein. mdpi.comotavachemicals.com This can provide insights into the mechanism of action and guide the design of more potent analogues.

The integration of computational and experimental approaches will be key to unlocking the full scientific and technological potential of panasinsene.

Q & A

Q. How should researchers address reproducibility challenges in kinetic studies of this compound’s reactivity?

- Methodological Answer : Standardize reaction monitoring (e.g., in situ FTIR or Raman spectroscopy). Share raw kinetic traces and calibration curves in supplementary materials. Collaborate with third-party labs for interlaboratory validation .

Tables: Key Analytical Parameters

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.